molecular formula C7H10F3NO3 B7876566 Ethyl 3-(trifluoroacetamido)propanoate

Ethyl 3-(trifluoroacetamido)propanoate

Cat. No.: B7876566
M. Wt: 213.15 g/mol
InChI Key: YUKHBAFYLYMKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(trifluoroacetamido)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its trifluoroacetamido group, which imparts unique chemical properties due to the presence of fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(trifluoroacetamido)propanoate typically involves the reaction of ethyl propanoate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(trifluoroacetamido)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.

    Reduction: Commonly carried out using lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

    Hydrolysis: Produces ethyl alcohol and 3-(trifluoroacetamido)propanoic acid.

    Reduction: Yields 3-(trifluoroacetamido)propanol.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(trifluoroacetamido)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(trifluoroacetamido)propanoate involves its interaction with various molecular targets. The trifluoroacetamido group can form strong hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzyme activity and protein-protein interactions, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.

    Ethyl propanoate: Similar in structure but lacks the trifluoroacetamido group.

Uniqueness

Ethyl 3-(trifluoroacetamido)propanoate is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and physical properties. The fluorine atoms increase the compound’s stability and reactivity, making it useful in various applications where other esters may not be suitable .

Properties

IUPAC Name

ethyl 3-[(2,2,2-trifluoroacetyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO3/c1-2-14-5(12)3-4-11-6(13)7(8,9)10/h2-4H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKHBAFYLYMKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.